N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
“N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide” is a complex organic compound. It contains a thieno[3,2-d]pyrimidine core, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The thieno[3,2-d]pyrimidine core is a fused ring system containing a thiophene (a five-membered ring with one sulfur atom) and a pyrimidine (a six-membered ring with two nitrogen atoms) .Scientific Research Applications
Heterocyclic Chemistry Applications
Heterocycles, including thienopyrimidines, play a significant role in medicinal chemistry due to their diverse biological activities. The synthesis of heterocycles from thioureido-acetamides demonstrates the versatility of these compounds in generating various biologically relevant structures. For instance, thioureido-acetamides have been used in cascade reactions to efficiently produce heterocycles like 2-iminothiazoles and imidazo[1,2-c]pyrimidines, showcasing the atom economy and diversity-oriented synthesis potential of these reactions (Schmeyers & Kaupp, 2002).
Synthesis of Novel Drugs
Research into the synthesis of novel compounds derived from visnaginone and khellinone, including benzodifuranyl, triazines, and thiazolopyrimidines, has indicated potential anti-inflammatory and analgesic properties. These compounds have shown significant activity in COX-2 inhibition, with implications for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
The antimicrobial properties of novel heterocyclic compounds, such as those derived from thienopyrimidines and acetamides, have been a focus of several studies. For example, derivatives of 4,6-dimethyl-2-thiopyrimidine showed moderate anticonvulsant activity and were explored for their interactions with biological targets related to anticonvulsant effects (Severina et al., 2020). Additionally, thienopyrimidine linked rhodanine derivatives were synthesized and demonstrated significant antibacterial potency against various strains, highlighting their potential as antimicrobial agents (Kerru et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O4S2/c1-32-20-8-7-16(13-21(20)33-2)9-11-29-24(31)23-19(10-12-34-23)28-25(29)35-15-22(30)27-14-17-5-3-4-6-18(17)26/h3-8,10,12-13H,9,11,14-15H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVSABSJMRLDOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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